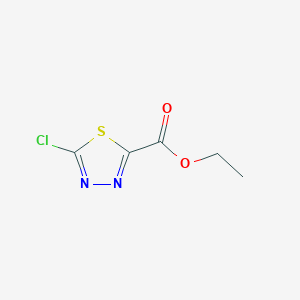

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate

Description

Historical Context of Thiadiazole Derivatives in Heterocyclic Chemistry

The development of thiadiazole chemistry traces its origins to the fundamental work in heterocyclic compound synthesis during the mid-20th century, when researchers began systematically exploring five-membered ring systems containing multiple heteroatoms. Thiadiazoles emerged as a sub-family of azole compounds, with their nomenclature originating from the Hantzsch-Widman nomenclature system, which provided a systematic approach to naming these complex heterocyclic structures. The historical significance of thiadiazole derivatives in medicinal chemistry became apparent in the 1950s when compounds with antibacterial activity were first synthesized, establishing the foundation for what would become an extensive field of research.

The evolution of thiadiazole chemistry gained momentum through the recognition that these compounds possessed strong aromaticity, which conferred great in vivo stability and generally exhibited a lack of toxicity for higher vertebrates, including humans. This combination of stability and biocompatibility made thiadiazole derivatives particularly attractive for pharmaceutical applications. Early clinical applications included antibacterial sulfonamides, though these were later superseded by more advanced derivatives that demonstrated superior therapeutic profiles. The historical development also encompassed the synthesis of compounds such as acetazolamide, which was notable as the first non-mercurial diuretic drug and subsequently found applications in treating glaucoma, epilepsy, and ulcer conditions.

Structural Classification and Nomenclature of 1,3,4-Thiadiazole Systems

The structural classification of 1,3,4-thiadiazole systems follows the established principles of the Hantzsch-Widman nomenclature system, which provides a systematic framework for naming heterocyclic compounds containing no more than ten ring members. Within this system, thiadiazoles are characterized as five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms, with the ring achieving aromaticity through the presence of two double bonds and one of the lone pairs of electrons on the sulfur atom. The nomenclature specifically accounts for the relative positions of the sulfur and nitrogen atoms, with four constitutional isomers being possible, and the numerical designation system refers to the position of the sulfur atom first among the three heteroatoms.

In the Hantzsch-Widman system, the prefix "thia" designates the presence of sulfur, while "aza" indicates nitrogen atoms, creating the composite term "thiadiazole" for this particular heterocyclic family. The 1,3,4-thiadiazole isomer represents the most pharmacologically significant variant, appearing in numerous medicinal compounds including cephazolin and acetazolamide. The structural classification becomes more complex when considering substituted derivatives, as the nature and position of substituents significantly influence both the chemical properties and potential applications of these compounds.

The molecular structure of this compound can be represented by the SMILES notation CCOC(=O)C1=NN=C(S1)Cl, which clearly delineates the substitution pattern and connectivity within the heterocyclic framework. The compound features the characteristic five-membered thiadiazole ring with chlorine substitution at position 5 and an ethyl carboxylate group at position 2, creating a molecule with distinct electronic and steric properties.

| Structural Parameter | Value/Description |

|---|---|

| Molecular Formula | C₅H₅ClN₂O₂S |

| Molecular Weight | 192.62 g/mol |

| InChI Key | YQWCUJDSRXQJRN-UHFFFAOYSA-N |

| Ring System | 1,3,4-Thiadiazole |

| Substitution Pattern | 5-Chloro-2-carboxylate |

| Heteroatom Configuration | N₁-N₃-S₄ |

Significance of Substituent Effects in 5-Chloro-2-Carboxylate Derivatives

The substituent effects observed in 5-chloro-2-carboxylate derivatives of 1,3,4-thiadiazole systems represent a fascinating intersection of electronic theory and practical synthetic chemistry. The presence of both electron-withdrawing groups creates a compound with unique electronic properties that significantly influence its chemical behavior and potential applications. The chlorine atom at position 5 exerts a strong electron-withdrawing inductive effect, which stabilizes the heterocyclic system while simultaneously influencing the reactivity of other positions on the ring.

The carboxylate ester functionality at position 2 introduces additional complexity to the electronic structure, as carboxylic acid derivatives are known to be influenced by the nature of substituents through both inductive and resonance effects. The acidity of carboxylic acids is determined by the stability of the carboxylate anion formed upon dissociation, and electron-withdrawing substituents such as chlorine enhance this stability through the electron-withdrawing inductive effect, thereby increasing the overall acidity of the system. This electronic modification has significant implications for the chemical reactivity and potential synthetic transformations of this compound.

Research has demonstrated that carbonyl compounds with either electron-withdrawing or electron-releasing substituents exhibit enhanced reactivity in multicomponent reactions, with electron-withdrawing groups generally providing better yields in synthetic transformations. The electronic effects of substituents in thiadiazole systems have been shown to play crucial roles in determining both the chemical reactivity and the biological activity of these compounds. The incorporation of 1,3,4-thiadiazole units into larger molecular frameworks has been studied extensively, revealing that these heterocycles can significantly influence the electronic properties of conjugated systems.

| Substituent | Electronic Effect | Impact on System |

|---|---|---|

| 5-Chloro | Electron-withdrawing inductive | Stabilizes carboxylate anion |

| 2-Carboxylate | Electron-withdrawing resonance | Influences ring electronics |

| Combined Effect | Synergistic electron withdrawal | Enhanced chemical stability |

Propriétés

IUPAC Name |

ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWCUJDSRXQJRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60493116 | |

| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64837-49-6 | |

| Record name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60493116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mécanisme D'action

Target of Action

Compounds with a similar thiadiazole nucleus have been found to exhibit a broad spectrum of biological activities, suggesting that they interact with multiple targets.

Mode of Action

It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway. This suggests that Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate may interact with its targets in a similar manner.

Biochemical Pathways

Compounds with a similar thiadiazole nucleus have been found to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways.

Result of Action

It is known that thiadiazole derivatives can prevent neurons from firing in the brain by releasing chloride ions due to the gabaa pathway. This suggests that this compound may have similar effects.

Action Environment

It is known that the compound should be stored in an inert atmosphere at 2-8°c, suggesting that temperature and atmospheric conditions may affect its stability.

Analyse Biochimique

Biochemical Properties

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can lead to changes in metabolic pathways. The compound’s interaction with enzymes such as cyclin-dependent kinases (CDKs) has been studied, revealing its potential as an enzyme inhibitor. These interactions are crucial for understanding the compound’s biochemical properties and potential therapeutic applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in cell cycle regulation and apoptosis. Additionally, it has been observed to impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their normal function. This inhibition can lead to downstream effects on cellular processes, such as altered gene expression and disrupted metabolic pathways. The compound’s ability to interact with specific enzymes and proteins is key to its biochemical and pharmacological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cell viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s impact on metabolic flux and metabolite levels has been studied, revealing its potential to modulate key metabolic processes. These interactions are important for understanding the compound’s overall metabolic profile and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. Its localization and accumulation within certain tissues can influence its biochemical effects and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is important for elucidating its mechanism of action and potential therapeutic applications.

Activité Biologique

Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate (ETDC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 192.62 g/mol

ETDC exhibits a broad spectrum of biological activities primarily attributed to its thiadiazole nucleus. The mechanisms include:

- Enzyme Inhibition : ETDC has been shown to inhibit various enzymes, particularly cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. This inhibition can lead to altered metabolic pathways and cellular processes.

- Neurotransmission Modulation : Similar thiadiazole derivatives have been reported to affect neuronal firing by modulating chloride ion release through the GABA receptor pathway, suggesting potential applications in neurological disorders.

Anticancer Activity

Research indicates that ETDC and its derivatives possess notable anticancer properties. The compound's effectiveness has been evaluated against several cancer cell lines:

- Cell Lines Tested :

- HEPG2 (liver carcinoma)

- MCF7 (breast cancer)

- PC3 (prostate cancer)

The IC values (the concentration required to inhibit cell growth by 50%) for various derivatives demonstrate significant activity. For instance, certain derivatives showed IC values as low as 0.86 µM against HEPG2 cells, indicating potent anticancer effects .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| ETDC Derivative A | HEPG2 | 0.86 |

| ETDC Derivative B | MCF7 | 1.02 |

| ETDC Derivative C | PC3 | 1.08 |

Antimicrobial Properties

ETDC has also been investigated for its antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, although specific data on the minimum inhibitory concentration (MIC) for these pathogens is still being compiled .

Case Studies

- Anticancer Evaluation : A study conducted by El-Naggar et al. synthesized a series of thiadiazole derivatives, including ETDC, and evaluated their anticancer activity against liver carcinoma cells. The results indicated that compounds with specific substituents on the thiadiazole ring significantly enhanced cytotoxicity compared to others .

- Neuropharmacological Studies : Research into the neuropharmacological effects of thiadiazole derivatives has revealed their potential in treating neurological disorders through modulation of neurotransmitter systems.

Applications De Recherche Scientifique

Microbiology and Antimicrobial Activity

Overview : Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate has been extensively studied for its antibacterial properties. It serves as a precursor in the synthesis of various thiadiazole derivatives that exhibit antimicrobial activity.

Key Findings :

- The compound has demonstrated significant efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

- Its derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, which is critical in addressing antibiotic resistance issues.

Oncology and Medicinal Chemistry

Overview : In the field of cancer research, this compound is being investigated for its role as a precursor in synthesizing heterocyclic compounds that act as inhibitors of heat shock protein 70 (HSP70).

Key Findings :

- HSP70 inhibitors derived from this compound have shown potential in inducing apoptosis in cancer cells without causing cell cycle arrest .

- Studies indicate that these compounds can inhibit tumor growth in various cancer cell lines, including colon and liver cancers .

Agricultural Chemistry

Overview : The compound is also utilized in agricultural chemistry for its fungicidal properties.

Key Findings :

- This compound has been effective in formulating fungicides that target specific fungal pathogens affecting crops.

- Its ability to inhibit certain enzymes involved in fungal metabolism enhances its application as a biofungicide.

Computational Chemistry

Overview : In computational studies, this compound is used to model interactions with biological targets.

Key Findings :

- Molecular docking studies have been conducted to predict the binding affinity of this compound with various enzymes and receptors involved in disease mechanisms.

- These computational analyses help in understanding the pharmacokinetics and potential therapeutic effects of the compound and its derivatives.

Biochemical Properties and Mechanism of Action

Overview : The biochemical interactions of this compound are crucial for its applications.

Key Findings :

- The compound acts primarily as an enzyme inhibitor by binding to active sites on target enzymes such as cyclin-dependent kinases (CDKs), disrupting their normal functions .

- This inhibition leads to alterations in cellular processes such as gene expression related to cell cycle regulation and apoptosis.

Data Summary Table

| Application Area | Key Functions | Notable Outcomes |

|---|---|---|

| Microbiology | Antibacterial synthesis | Effective against resistant strains |

| Oncology | HSP70 inhibitor synthesis | Induces apoptosis in cancer cells |

| Agricultural Chemistry | Fungicidal formulation | Targets specific fungal pathogens |

| Computational Chemistry | Molecular docking studies | Predicts binding affinities |

| Biochemical Properties | Enzyme inhibition | Alters gene expression and metabolism |

Case Studies

-

Antimicrobial Efficacy Study :

- A study demonstrated that derivatives synthesized from this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a potential for developing new antibiotic therapies targeting these pathogens.

-

Cancer Cell Line Research :

- Research involving the HCT116 human colon cancer cell line showed that compounds derived from this compound had IC50 values indicating effective growth inhibition. This study highlighted the compound's potential as an anticancer agent through apoptosis induction mechanisms.

-

Fungicidal Activity Analysis :

- Field trials reported that formulations containing this compound effectively reduced fungal infections in crops like wheat and corn. The findings support its use as a biofungicide with minimal environmental impact compared to traditional fungicides.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate with structurally analogous compounds:

Key Observations :

- Substituent Effects : Chlorine and bromine at C5 enhance electrophilicity, facilitating nucleophilic substitution reactions. Bromine’s larger atomic size may increase reactivity compared to chlorine .

- Thermal Stability : Derivatives with extended aromatic systems (e.g., compound 11c) exhibit higher melting points (>190°C) due to enhanced π-π stacking and hydrogen bonding .

- Solubility : this compound’s ethoxycarbonyl group improves solubility in polar aprotic solvents, aiding synthetic modifications .

Méthodes De Préparation

Reaction with 7-Chloro-4-hydroxyquinoline

| Parameter | Details |

|---|---|

| Reactants | 7-Chloro-4-hydroxyquinoline (0.093 g, 0.5 mmol), NaH (0.022 mg, 0.5 mmol), this compound (0.097 mg, 0.5 mmol) |

| Solvent | N,N-Dimethylformamide (DMF, 6 mL) |

| Temperature | Room temperature for 20 min (NaH addition), then heated at 70–80°C for 18 hours |

| Workup | Addition of water, filtration, washing with cold water and diethyl ether |

| Yield | 47% |

This reaction results in the formation of 5-(7-Chloro-quinolin-4-yloxy)-thiadiazole-2-carboxylic acid ethyl ester, demonstrating the utility of the chloro substituent for ether formation.

Reaction with 4-Amino-7-chloro-quinoline

| Parameter | Details |

|---|---|

| Reactants | 4-Amino-7-chloro-quinoline (0.1 g, 0.56 mmol), NaH (0.023 g, 0.58 mmol), this compound (0.108 g, 0.56 mmol) |

| Solvent | N,N-Dimethylformamide (DMF, 6 mL) |

| Temperature | Room temperature for 20 min (NaH addition), then heated at 80°C for 18 hours |

| Workup | Addition of water, filtration, washing with diethyl ether |

| Yield | 60% |

This method yields 5-Chloro-thiadiazole-2-carboxylic acid (7-chloro-quinolin-4-yl)-amide, showing amide bond formation via nucleophilic substitution.

Reduction of this compound to (5-chloro-1,3,4-thiadiazol-2-yl)methanol

Reduction of the ester group to the corresponding alcohol is achievable using sodium borohydride in methanol.

| Parameter | Details |

|---|---|

| Reactants | This compound (0.51 g, 2.60 mmol), Sodium borohydride (0.30 g, 7.99 mmol) |

| Solvent | Anhydrous methanol (5 mL) |

| Temperature | Addition at 0°C, stirred at ambient temperature for 16 hours |

| Workup | Dilution with acetic acid, extraction with ethyl acetate, washing with saturated sodium bicarbonate and sodium chloride, drying over sodium sulfate |

| Yield | 75% |

| Product Characteristics | Light yellow semi-solid; ^1H NMR (300 MHz, CDCl3): δ 5.04 (singlet, 2H), 2.80 (broad, 1H); MS (ES+) m/z 151.1 (M+1) |

This reduction is efficient and provides a key intermediate for further chemical transformations.

Substitution with Methyl Piperazine in DMF

A nucleophilic substitution reaction with methyl piperazine in the presence of potassium carbonate in DMF affords substituted thiadiazole derivatives.

| Parameter | Details |

|---|---|

| Reactants | This compound (60 g, 0.313 mol), K2CO3 (130 g, 0.94 mol), Methyl piperazine |

| Solvent | N,N-Dimethylformamide (DMF, 300 mL) |

| Temperature | 40°C for 3 hours |

| Workup | Reaction mixture poured into water, extracted with dichloromethane, washed, dried, concentrated |

| Yield | 73% |

| Product | Intermediate 8 (yellow solid) |

This method demonstrates a high-yielding nucleophilic substitution suitable for scale-up synthesis.

Acid-Catalyzed Amination with 2-Methoxy-4-(4-methylpiperazin-1-yl)aniline

This compound can be reacted with aromatic amines in the presence of p-toluenesulfonic acid in isopropyl acetate.

| Parameter | Details |

|---|---|

| Reactants | This compound (3 g, 15.7 mmol), 2-methoxy-4-(4-methylpiperazin-1-yl)aniline (3.4 g, 15.7 mmol), p-TSA (3 g, 15.7 mmol) |

| Solvent | Isopropyl acetate (25 mL) |

| Temperature | 80°C overnight |

| Workup | Solvent evaporation, basification with aqueous sodium bicarbonate, extraction with ethyl acetate, drying, and column chromatography (5% MeOH-DCM) |

| Yield | 25% |

This reaction provides ethyl 5-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-1,3,4-thiadiazole-2-carboxylate, illustrating the versatility of the chloro substituent for amination.

Summary Table of Preparation Methods

| Method | Key Reactants/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct synthesis with thiophosgene | Ethyl diazoacetate + thiophosgene | Acetonitrile | 0°C to RT | 20 h | 25 | Column chromatography purification |

| Nucleophilic substitution (ether) | 7-Chloro-4-hydroxyquinoline + NaH + chloro-thiadiazole | DMF | 70–80°C | 18 h | 47 | Precipitation and filtration |

| Nucleophilic substitution (amide) | 4-Amino-7-chloro-quinoline + NaH + chloro-thiadiazole | DMF | 80°C | 18 h | 60 | Precipitation and filtration |

| Reduction to alcohol | Sodium borohydride + ester | Methanol | 0°C to RT | 16 h | 75 | Extraction and drying |

| Nucleophilic substitution (piperazine) | Methyl piperazine + K2CO3 + chloro-thiadiazole | DMF | 40°C | 3 h | 73 | Extraction and concentration |

| Acid-catalyzed amination | Aromatic amine + p-TSA + chloro-thiadiazole | Isopropyl acetate | 80°C | Overnight | 25 | Column chromatography purification |

Research Findings and Notes

- The direct reaction of ethyl diazoacetate with thiophosgene is a classical approach but often results in moderate yields (~25%) due to side reactions and sensitivity of reagents.

- Nucleophilic substitution on the 5-chloro position is a versatile route to access a variety of derivatives, with yields ranging from moderate to high (47–73%).

- Reduction with sodium borohydride provides a useful intermediate for further functionalization.

- The choice of solvent and temperature critically influences the reaction outcome; DMF is preferred for substitution reactions due to its polar aprotic nature facilitating nucleophilic attack.

- Acid catalysis with p-toluenesulfonic acid enables amination but may give lower yields, possibly due to competing side reactions or incomplete conversion.

- These methods have been validated by spectral data including NMR and mass spectrometry, confirming the structures of the products.

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate?

The compound is typically synthesized via Sandmeyer-type reactions or halogenation of precursor thiadiazoles . For example:

- Stepwise halogenation : Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate undergoes diazotization with tert-butyl nitrite, followed by treatment with copper(I) chloride to introduce the chloro substituent. This method achieves ~70% yield under mild conditions (20–60°C in acetonitrile) .

- Alternative pathways : Cyclocondensation of thiosemicarbazides with chloro-substituted carbonyl intermediates can also yield the thiadiazole core .

Key considerations : Monitor reaction temperature and stoichiometry of halogenating agents to minimize byproducts like brominated analogs .

Q. How is the compound characterized structurally and spectroscopically?

- X-ray crystallography : Confirms planar thiadiazole rings with deviations ≤0.06 Å. The chloro substituent occupies the 5-position, but disorder (occupancy ratios ~0.57:0.43) may occur in some crystals, suggesting dynamic isomerism .

- NMR/LC-MS :

-

¹H NMR (CDCl₃): δ 4.53–4.51 (q, 2H, CH₂CH₃), 1.45–1.43 (t, 3H, CH₂CH₃) .

-

LC-MS : [M+H]⁺ at m/z 207.0 (calculated for C₅H₅ClN₂O₂S) .

Best practices : Use deuterochloroform for solubility and compare with analogs (e.g., bromo derivatives) to validate shifts .

Advanced Research Questions

Q. What is the reactivity of the chloro substituent in functionalization reactions?

The chloro group undergoes nucleophilic aromatic substitution (e.g., with amines, alkoxides) and cross-coupling reactions (Suzuki-Miyaura). For example:

- Suzuki coupling : Palladium-catalyzed reaction with arylboronic acids replaces Cl with aryl groups, enabling diversification for SAR studies .

- Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 80°C yields 5-amino derivatives, useful for bioactive analog synthesis .

Challenges : Steric hindrance from the ester group may reduce reaction efficiency. Optimize catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .

Q. How do structural modifications impact biological activity?

Comparative studies of thiadiazole analogs reveal:

| Substituent | Biological Activity | Key Finding |

|---|---|---|

| Cl | Anticancer (in vitro) | Moderate cytotoxicity (IC₅₀ ~20 µM) against HeLa cells . |

| Br | Antimicrobial | Enhanced Gram-positive activity (MIC ~2 µg/mL) due to increased lipophilicity . |

| NH₂ | Anticonvulsant | Targets GABA receptors but lacks metabolic stability . |

Design insight : Chloro derivatives balance reactivity and stability, making them suitable for lead optimization .

Q. How should researchers address crystallographic disorder in structural studies?

- Refinement strategies : Use twin refinement (e.g., Pca2₁ space group) to model Cl disorder with partial occupancy ratios .

- Validation : Cross-check with DFT-calculated electrostatic potentials to confirm preferred Cl positioning .

Implications : Disorder may indicate dynamic behavior in solution, affecting ligand-receptor interactions .

Methodological Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.